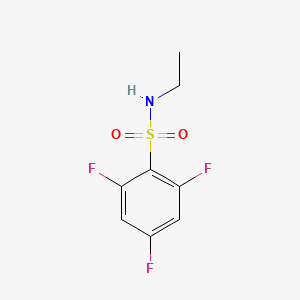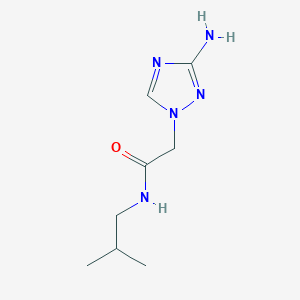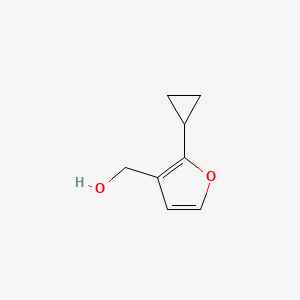
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, substituted with a bromoethyl group, a chloro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene typically involves the bromination of 2-chloro-1-methoxybenzene followed by an alkylation reaction. One common method is to react 2-chloro-1-methoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group . The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products like 4-(2-azidoethyl)-2-chloro-1-methoxybenzene or 4-(2-thiocyanatoethyl)-2-chloro-1-methoxybenzene.
Oxidation: 4-(2-Bromoethyl)-2-chloro-1-formylbenzene.
Reduction: 4-(2-Bromoethyl)-1-methoxybenzene.
Scientific Research Applications
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromoethyl group allows for covalent modification of target proteins, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloro and methoxy group.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a benzene ring.
(2-Bromoethyl)benzene: Lacks the chloro and methoxy substituents.
Uniqueness
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzene ring can influence its chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2-chloro-1-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
NKVZDTKNPXWKJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)


![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)

![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)

